4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile
Description
Properties
IUPAC Name |
4-amino-2-anilino-5-benzoylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c19-11-14-15(20)17(16(22)12-7-3-1-4-8-12)23-18(14)21-13-9-5-2-6-10-13/h1-10,21H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRNCFFZUUPTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363164 | |
| Record name | 4-amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165824-82-8 | |
| Record name | 4-amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-anilino-3-thiophenecarbonitrile with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile involves its interaction with specific molecular targets and pathways. The amino and anilino groups can form hydrogen bonds with biological molecules, while the benzoyl and thiophene groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Sulfanyl substituents (e.g., benzylsulfanyl in ) increase lipophilicity, which may improve membrane permeability in biological systems.
Steric Considerations: The benzylsulfanyl group in adds steric bulk, which could hinder intermolecular interactions or enzymatic binding compared to the planar anilino group in the target compound.
Functional Group Reactivity: The mercapto (-SH) group in offers high reactivity for disulfide bond formation or metal coordination, whereas the anilino group enables hydrogen bonding and π-π stacking interactions .
Insights:
- Limited synthetic data are available for the thiophenecarbonitrile derivatives in the evidence. However, the pyrazole-oxadiazole hybrid in demonstrates a moderate yield (54.85%) and well-characterized melting point (196.6°C), highlighting the feasibility of synthesizing complex carbonitriles with heterocyclic substituents.
- The absence of melting points or yields for the thiophenecarbonitriles suggests further experimental characterization is needed to compare their stability and purity with the target compound.
Biological Activity
4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile (C18H13N3OS) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C18H13N3OS
- Molecular Weight : 319.388 g/mol
- Structure : The compound features an amino group, an anilino group, a benzoyl moiety, and a thiophene ring, contributing to its diverse interactions with biological targets.
The biological activity of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown promising results against tyrosine kinases, which are critical in tumor growth signaling pathways.
- Hydrogen Bonding and Hydrophobic Interactions : The amino and anilino groups facilitate hydrogen bonding with biological macromolecules, while the hydrophobic thiophene and benzoyl groups enhance binding affinity to lipid membranes and proteins.
Anticancer Properties
Research indicates that 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.34 | |
| A549 (Lung) | 7.44 | |
| HCT116 (Colon) | 8.27 | |
| PC3 (Prostate) | 9.99 |
These results suggest that the compound may inhibit cancer cell proliferation by targeting critical pathways involved in cell cycle regulation.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary tests indicate that it possesses activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 |
Case Studies
Several studies have investigated the biological effects of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile:
- In Vivo Tumor Growth Inhibition : In a mouse model with xenografted tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound could downregulate key signaling pathways associated with tumor progression, such as the PI3K/Akt pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
